Valethamate
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Overview
Description
Valethamate is an anticholinergic medication primarily used to manage conditions involving smooth muscle spasms, such as spastic constipation, dysmenorrhea, and gastrointestinal tract cramping . It is known for its ability to relax smooth muscles, making it useful in various medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Valethamate bromide is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions. The primary synthetic route involves the reaction of N, N-Diethyl-N-methyl-2-(3-methyl-I-oxo-2-phenylpenty1) oxyl ethanaminium bromide with appropriate reagents . The reaction conditions typically include the use of acetonitrile and water as solvents, with the reaction carried out at a controlled temperature and pressure.
Industrial Production Methods
In industrial settings, the production of this compound bromide involves large-scale chemical synthesis using high-purity reagents and advanced equipment. The process is optimized for efficiency and yield, ensuring the production of high-quality this compound bromide suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Valethamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
Scientific Research Applications
Valethamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on smooth muscle tissues and its potential therapeutic applications.
Medicine: Used to manage conditions involving smooth muscle spasms, such as dysmenorrhea and gastrointestinal tract cramping
Industry: Employed in the production of pharmaceuticals and other chemical products
Mechanism of Action
Valethamate exerts its effects by acting as an anticholinergic agent. It competitively inhibits acetylcholine at muscarinic receptors, leading to the relaxation of smooth muscles. This mechanism is particularly effective in reducing muscle spasms and associated pain .
Comparison with Similar Compounds
Valethamate is similar to other anticholinergic and antispasmodic agents, such as:
Drotaverine: Another antispasmodic agent used to manage smooth muscle spasms.
Atropine: A well-known anticholinergic agent with broader applications.
These comparisons highlight this compound’s unique properties and its specific applications in managing smooth muscle spasms.
Properties
CAS No. |
16376-74-2 |
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Molecular Formula |
C19H32NO2+ |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
diethyl-methyl-[2-(3-methyl-2-phenylpentanoyl)oxyethyl]azanium |
InChI |
InChI=1S/C19H32NO2/c1-6-16(4)18(17-12-10-9-11-13-17)19(21)22-15-14-20(5,7-2)8-3/h9-13,16,18H,6-8,14-15H2,1-5H3/q+1 |
InChI Key |
UPPMZCXMQRVMME-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |
Canonical SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC[N+](C)(CC)CC |
16376-74-2 | |
Synonyms |
Epidosin N,N-diethyl-N-methyl-2-(3-methyl-2-phenylvaleryloxy)ethylammonium bromide valethamate valethamate bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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